B1578522 Nigrosin-OG13 antimicrobial peptide

Nigrosin-OG13 antimicrobial peptide

Cat. No.: B1578522
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-OG13 is a member of the nigrocin-OG family of antimicrobial peptides (AMPs) derived from the skin secretions of the odorous frog Odorrana grahami. These peptides are characterized by their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa . Structurally, nigrocin-OG13 is hypothesized to adopt an α-helical conformation, a common motif among AMPs that facilitates membrane disruption via pore formation or carpet mechanisms . Its functional significance lies in its synergistic interactions with other peptides, such as odorranain-K1 and nigrocin-OG21, which enhance its antimicrobial potency in combinatorial assays .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGILGAGKHIVCGLSGLR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Attributes

The structural and functional diversity of AMPs directly influences their antimicrobial efficacy. Below is a comparative overview of nigrocin-OG13 with other AMPs:

Peptide Source Structure Key Targets MIC Range (μg/mL) Mechanism of Action
Nigrocin-OG13 Odorrana grahami Predicted α-helix Gram+ bacteria, fungi 2.5–10.0 Membrane disruption, synergy
LL-37 Human cathelicidin α-helix (PDB: 2K6O) Broad-spectrum 1.0–25.0 Pore formation, immunomodulation
Polyphemusin Horseshoe crab β-sheet (PDB: 1RKK) Gram- bacteria 0.5–5.0 LPS binding, membrane permeabilization
Stigmurin analogs Scorpion venom Disulfide-rich MRSA, Candida spp. 4.0–32.0 Membrane targeting, biofilm inhibition
LHP7 Hybrid peptide Hybrid α-helix/loop Staphylococcus, Streptococcus 8.0–64.0 Cell wall synthesis inhibition

Key Observations :

  • Nigrocin-OG13 exhibits moderate MIC values compared to LL-37 and polyphemusin but demonstrates unique synergism, a feature less commonly reported in other AMPs.
  • Scorpion venom analogs (e.g., stigmurin) show higher MICs but greater stability due to disulfide bonds, whereas nigrocin-OG13 relies on helical flexibility for activity .

Synergistic Interactions

Synergy is a hallmark of nigrocin-OG13, as evidenced by its enhanced efficacy when combined with other peptides (Table V from ):

Combination Pathogen Fold Reduction in MIC
Nigrocin-OG13 + Odorranain-K1 E. coli
Nigrocin-OG13 + Nigrocin-OG21 S. aureus

Mechanism-Specific Comparisons

  • Membrane Disruption vs. Intracellular Targets : Nigrocin-OG13 primarily disrupts microbial membranes, similar to LL-37 and polyphemusin. In contrast, hybrid peptides like LHP7 inhibit cell wall biosynthesis by targeting lipid II, akin to nisin .
  • Immunomodulation: Unlike LL-37, which modulates host immune responses , nigrocin-OG13’s role in immunomodulation remains unstudied, highlighting a research gap.

Toxicity and Selectivity

Non-amphipathic cationic peptides, such as those described by Burrows et al., show reduced toxicity but lower potency against fungi , underscoring nigrocin-OG13’s balanced efficacy-toxicity profile.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most common method for preparing antimicrobial peptides like Nigrosin-OG13 is solid-phase peptide synthesis (SPPS) . This technique enables the stepwise assembly of amino acids into the desired peptide sequence anchored on a resin.

  • Process Overview:

    • The peptide chain is elongated by successive cycles of amino acid coupling and deprotection.
    • Typically, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed due to its mild deprotection conditions and compatibility with sensitive residues.
    • After chain assembly, the peptide is cleaved from the resin using acidolytic cleavage (e.g., trifluoroacetic acid-based cocktails).
  • Advantages:

    • High control over sequence fidelity.
    • Suitable for peptides up to 50 amino acids or more.
    • Allows incorporation of non-natural amino acids and modifications.
  • Purification:

    • Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >97% purity.
    • Analytical HPLC and mass spectrometry confirm purity and correct molecular weight.

This approach is consistent with the synthesis of Nigrosin-OG13, as suppliers like Creative Peptides and BOC Sciences provide peptides synthesized with >97-98% purity, indicating rigorous SPPS and purification protocols.

Enzymatic Fragmentation and Chemical Modification

For certain antimicrobial peptides derived from larger precursors (e.g., nisin), enzymatic digestion followed by chemical modification is utilized:

  • Enzymatic Digestion:

    • Proteases like trypsin cleave precursor peptides to isolate active fragments.
    • The reaction is monitored by HPLC to ensure completeness.
  • Chemical Modification:

    • Isolated fragments can be conjugated with functional groups (e.g., azidopropylamine) to facilitate further ligation or improve solubility.
    • Coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like DIPEA are used.
  • Purification:

    • Preparative HPLC and lyophilization yield pure modified peptides.

This approach is detailed in the synthesis of nisin-peptoid hybrids and may inform preparation of peptides like Nigrosin-OG13 if modifications are needed.

Quality Control and Characterization

After synthesis, peptides undergo rigorous quality control:

Parameter Method Purpose
Purity RP-HPLC Confirm >97-98% purity
Molecular Weight Mass Spectrometry (MALDI-TOF) Confirm correct peptide mass
Sequence Verification Edman Degradation or MS/MS Confirm amino acid sequence
Structural Integrity Circular Dichroism (CD) Assess secondary structure
Antimicrobial Activity MIC Assays Confirm biological activity

These analyses ensure that Nigrosin-OG13 meets stringent standards for research and therapeutic use.

Research Findings Relevant to Preparation

  • Purity and Yield:

    • Suppliers report purity >97-98% with batch sizes ranging from 1 g to 1 kg, indicating scalable synthesis.
  • Structural Features:

    • Peptides like Nigrosin-OG13 may contain structural motifs such as disulfide bonds ("Rana box" in related peptides) which influence activity and toxicity. Proper folding and oxidation steps are critical during preparation.
  • Synergistic Effects:

    • Some antimicrobial peptides show synergism with antibiotics, suggesting that preparation methods should preserve functional domains responsible for such activity.
  • Hemolytic Activity:

    • Preparation methods aim to minimize hemolytic and cytotoxic effects by controlling peptide sequence and purity.

Summary Table: Preparation Methods Comparison

Preparation Step Description Key Considerations References
Solid-Phase Peptide Synthesis Stepwise assembly on resin with Fmoc chemistry High purity, sequence control, scalable
Peptoid-Peptide Hybridization Submonomer peptoid synthesis + click chemistry ligation Enhanced stability, modular design
Enzymatic Digestion + Modification Protease cleavage + chemical conjugation Precise fragment isolation, functionalization
Purification RP-HPLC purification and lyophilization Achieve >97% purity, remove impurities
Quality Control HPLC, MS, CD, MIC assays Confirm identity, purity, activity

Q & A

Q. How can researchers design experiments to evaluate the antimicrobial activity of Nigrosin-OG13 while minimizing batch-to-batch variability in peptide synthesis?

  • Methodological Answer: To address batch variability, researchers should request peptide content analysis (e.g., mass spectrometry, HPLC) to quantify purity and salt content, particularly if trifluoroacetic acid (TFA) residues are a concern for cell-based assays. For functional consistency, pre-test each batch using a standardized minimal inhibitory concentration (MIC) assay against reference bacterial strains. Protocols for reagent preparation and assay conditions (e.g., pH, temperature) should follow strict SOPs to reduce variability .

Q. What computational tools and databases are recommended for analyzing Nigrosin-OG13’s sequence-structure-activity relationships?

  • Methodological Answer: Use the Antimicrobial Peptide Database (APD) to compare Nigrosin-OG13 against peptides with similar sequences, net charge (+2 to +9), and hydrophobic ratios (30–60%). Structural modeling tools like PyMOL or I-TASSER can predict secondary structures (α-helix, β-sheet) based on Protein Data Bank (PDB) templates (e.g., 2K6O for α-helical LL-37). Validate predictions using circular dichroism (CD) spectroscopy .

Q. How should researchers address contradictory data in antimicrobial efficacy studies (e.g., divergent MIC values across studies)?

  • Methodological Answer: Contradictions often arise from differences in bacterial strains, growth media (e.g., cation content affecting peptide binding), or assay formats (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include control peptides (e.g., polymyxin B) for cross-study comparisons. Statistical tools like ANOVA with post-hoc tests can identify significant variability sources .

Advanced Research Questions

Q. What strategies can optimize Nigrosin-OG13’s stability in physiological conditions (e.g., serum proteases, pH variations)?

  • Methodological Answer: To enhance protease resistance, consider D-amino acid substitution or cyclization via disulfide bonds. PEGylation (polyethylene glycol conjugation) at terminal residues can prolong half-life in serum. Test stability using simulated body fluid (SBF) assays and mass spectrometry to track degradation products .

Q. How can machine learning models improve the design of Nigrosin-OG13 derivatives with enhanced specificity?

  • Methodological Answer: Train models on datasets like C-PAmP or APD3 using features such as amino acid composition, charge, and hydrophobic moment. Validate predictions with molecular dynamics simulations to assess membrane interaction (e.g., lipid bilayer penetration). Experimental validation via hemolysis assays (e.g., % hemolysis at 50 µg/mL) ensures specificity for microbial vs. mammalian membranes .

Q. What experimental frameworks are critical for translating Nigrosin-OG13 into in vivo models while addressing cytotoxicity?

  • Methodological Answer: Conduct tiered toxicity testing: (1) In vitro cytotoxicity (e.g., MTT assays on HEK293 cells), (2) acute toxicity in zebrafish embryos (LC50 determination), and (3) murine infection models with histopathological analysis. Use pharmacokinetic studies (e.g., IV administration with LC-MS/MS quantification) to assess biodistribution and renal clearance .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze synergistic effects between Nigrosin-OG13 and conventional antibiotics?

  • Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5. For high-throughput data, apply Bliss independence or Loewe additivity models. Include replicates (n ≥ 3) and report confidence intervals to account for variability .

Q. What metadata standards are essential for reporting Nigrosin-OG13 experiments in public repositories?

  • Methodological Answer: Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines, including synthesis method (solid-phase vs. recombinant), purification steps (e.g., HPLC gradient details), and bioactivity data (e.g., MIC, IC50). Annotate datasets with NEMSIS-compliant identifiers for cross-referencing .

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